2-[2-(Dimethylamino)ethoxy]ethanol
Overview
Description
Synthesis and Characterization
The synthesis of compounds based on 2-[2-(dimethylamino)ethoxy]ethanol involves direct quaternization with different alkyl bromides, as demonstrated in the preparation of cationic surfactants. The chemical structures of these surfactants were confirmed using proton nuclear magnetic resonance (NMR) and Fourier transform infrared spectroscopy (FTIR), ensuring the accuracy of the synthesis process .
Molecular Structure Analysis
Molecular dynamics simulations have been used to develop a multipurpose force field for 2-(dimethylamino)ethanol (DMEA), with ab initio computations confirming the molecule's preference for forming intramolecular hydrogen bonds. This structural tendency leads to the formation of low-dimensional structures such as linear and bifurcated chains in the liquid phase .
Chemical Reactions Analysis
The reactivity of 2-dimethylaminoethanol has been studied in reactions with various compounds. For instance, it reacts with 1,2-epoxyoctane to form a quaternary ammonium compound, which exhibits stability at lower temperatures but decomposes at higher temperatures to yield a variety of products . Additionally, 2-(N,N-Dimethylamino)ethanol can replace certain groups in silacyclobutanes to form dimethylaminoethoxy derivatives .
Physical and Chemical Properties Analysis
The critical micelle concentrations of surfactants based on 2-(2-(dimethylamino)ethoxy)ethanol have been estimated using surface tension and conductometric measurements, revealing hydrophobic and temperature-dependent surface parameters. Thermodynamic parameters indicate a preference for adsorption at interfaces rather than aggregation in micelles . Experimental density data for binary liquid mixtures containing 2-(dimethylamino)ethyl methacrylate and various alcohols have been measured, with results fitting the Tait–Tammann equation and used to calculate properties such as isothermal compressibility, thermal expansion coefficient, and internal pressure . The phase equilibrium properties of binary aqueous solutions of 2-[2-(dimethylamino)ethoxy]ethanol have been studied, with vapour pressures measured and excess Gibbs functions calculated, indicating negative deviations in Gibbs energy for the mixtures .
Applications and Case Studies
The synthesized surfactants based on 2-(2-(dimethylamino)ethoxy)ethanol have been evaluated as biocides, with one surfactant showing maximum antibiotic effect against gram-positive and negative bacteria, and another demonstrating higher antifungal activity than the reference drug . These findings highlight the potential of these compounds in medical and industrial applications.
Scientific Research Applications
Phase Equilibrium Properties :
- Research has shown that the vapor pressures of binary mixtures including 2-[2-(dimethylamino)ethoxy]ethanol with water were measured, providing valuable data for understanding the phase equilibrium properties of these solutions (Belabbaci et al., 2011).
Chemical Reactions and Synthesis :
- The compound has been used in reactions of alkoxy and amino derivatives of silacyclobutane, showing its utility in the formation of dimethylaminoethoxy derivatives (Pestunovich et al., 2006).
- It has also been involved in the asymmetric synthesis of certain enantiomers, demonstrating its role in stereoselective synthesis routes (Philippo et al., 1997).
Surfactant Synthesis and Characterization :
- A study focused on synthesizing cationic surfactants based on 2-(2-(dimethyl amino) ethoxy) ethanol, exploring their physiochemical, thermodynamic properties, and biocidal efficacy (Shaban et al., 2016).
Memory Enhancement Research :
- In a study exploring the effects on memory in mice, derivatives of this compound were synthesized and evaluated, indicating potential applications in cognitive enhancement (Li Ming-zhu, 2007).
Silicon Phthalocyanine Synthesis :
- Research on novel axially disubstituted non-aggregated silicon phthalocyanines utilized 2-[2-(dimethylamino)ethoxy]ethanol as an axial ligand, contributing to advancements in phthalocyanine chemistry (Bıyıklıoğlu & Çakır, 2012).
Dissociation Constants and Amine Studies :
- A study determined the dissociation constants of protonated amines including 2-[2-(dimethylamino)ethoxy]ethanol in water, providing important data for understanding the behavior of these compounds in aqueous solutions (Simond et al., 2012).
Desulfurization Process Applications :
- The compound was used in desulfurization processes, demonstrating its potential in environmental applications, especially in removing sulfur content from model oil (Li et al., 2012).
CO2 Adsorption Studies :
- Research has been conducted on the absorption of CO2 in solutions containing 2-[2-(Dimethylamino)ethoxy]ethanol, indicating its potential use in carbon capture technologies (Huang et al., 2019).
Photodynamic Therapy for Cancer :
- The compound has been studied in the context of photodynamic therapy for cancer, particularly in the synthesis of water-soluble cationic zinc phthalocyanines, a promising area for cancer treatment (Çakır et al., 2013).
Safety And Hazards
Future Directions
The future directions of “2-[2-(Dimethylamino)ethoxy]ethanol” research could involve further investigation of its properties, particularly its CO2 equilibrium solubility at different temperatures and CO2 partial pressures . It could also involve exploring its potential uses in other applications, such as the preparation of low-density packaging foams .
properties
IUPAC Name |
2-[2-(dimethylamino)ethoxy]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO2/c1-7(2)3-5-9-6-4-8/h8H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSAANLSYLSUVHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
40021-80-5 | |
Record name | Poly(oxy-1,2-ethanediyl), α-[2-(dimethylamino)ethyl]-ω-hydroxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40021-80-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID1027427 | |
Record name | 2-[2-(Dimethylamino)ethoxy]ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1027427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Ethanol, 2-[2-(dimethylamino)ethoxy]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
2-[2-(Dimethylamino)ethoxy]ethanol | |
CAS RN |
1704-62-7 | |
Record name | 2-[2-(Dimethylamino)ethoxy]ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1704-62-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-Dimethylaminoethoxy)ethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001704627 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[2-(DIMETHYLAMINO)ETHOXY]ETHANOL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3146 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethanol, 2-[2-(dimethylamino)ethoxy]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-[2-(Dimethylamino)ethoxy]ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1027427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[2-(dimethylamino)ethoxy]ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.400 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(2-(DIMETHYLAMINO)ETHOXY)ETHANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3YTX3O172 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.